molecular formula C10H8N2O3 B8461742 (3-Nitroquinolin-7-yl)methanol

(3-Nitroquinolin-7-yl)methanol

Cat. No. B8461742
M. Wt: 204.18 g/mol
InChI Key: YEJZPNFTLUHLCL-UHFFFAOYSA-N
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Patent
US07312233B2

Procedure details

3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde (4.3 g, 19.4 mmol) was placed in 20 mL HOAc. 4.8 g of 3-aminobenzyl alcohol (4.8 g, 38.7 mmol) was dissolved in 5 mL conc HCl, then 20 mL HOAC was added to the HCl solution. This mixture was added to the reaction flask containing the 3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde in HOAc. The mixture was heated to reflux under nitrogen and after 20 min, benzene thiol (0.19 mL, 0.19 mmol) was added. The mixture was refluxed for 28 h (m/z=208.1). After allowing to cool, acid was removed under vacuum. The residue was dissolved in EtOAc/MeOH and loaded on a silica gel cartridge. Purification by column chromatography on silica gel using hexane/EtOAc (0-50%) then 10% MeOH/EtOAc as eluent gave the product (500 mg, 9%) as a brown solid.
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.19 mL
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
9%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([NH:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=O)[CH:6]=[CH:7][CH:8]=1.NC1C=C(C=CC=1)CO>CC(O)=O.Cl.C1(S)C=CC=CC=1>[N+:14]([C:11]1[CH:10]=[N:9][C:5]2[C:6]([CH:12]=1)=[CH:7][CH:8]=[C:3]([CH2:2][OH:1])[CH:4]=2)([O-:16])=[O:15]

Inputs

Step One
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
4.3 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
NC=1C=C(CO)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Three
Name
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
Quantity
0.19 mL
Type
catalyst
Smiles
C1(=CC=CC=C1)S
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was added to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen and after 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 28 h (m/z=208.1)
Duration
28 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
acid was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc/MeOH
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC(=CC=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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